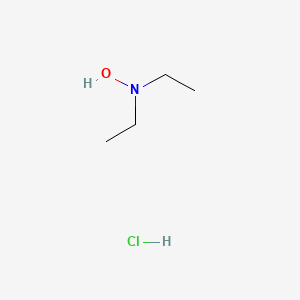
N,N-diethylhydroxylamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:
Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.
Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.
Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.
Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.
Major Products Formed:
Oxidation: N,N-diethylhydroxylamine oxide.
Reduction: Reduced metal ions (e.g., trivalent chromium).
Substitution: Substituted amine derivatives.
科学的研究の応用
Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .
Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.
Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.
Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.
作用機序
N,N-diethylhydroxylamine exerts its effects through various mechanisms:
Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.
Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.
類似化合物との比較
- N-methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-diisopropylaminoethanol
Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.
特性
CAS番号 |
38968-22-8 |
|---|---|
分子式 |
C4H12ClNO |
分子量 |
125.60 g/mol |
IUPAC名 |
N,N-diethylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H |
InChIキー |
DWPFAJHIOBOYEB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
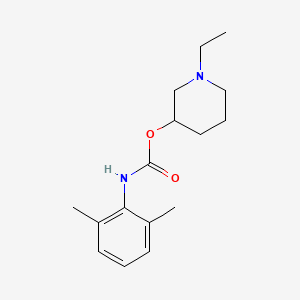
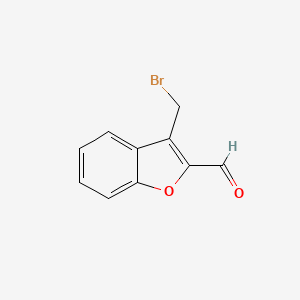
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
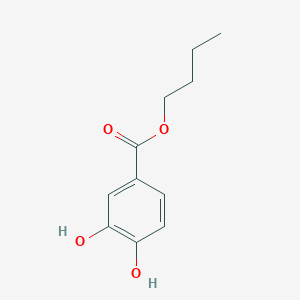
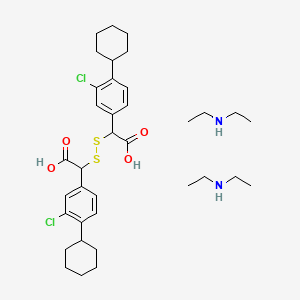
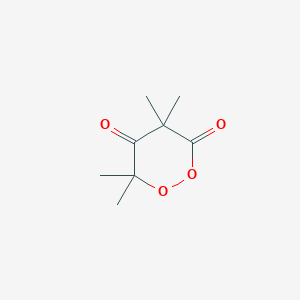
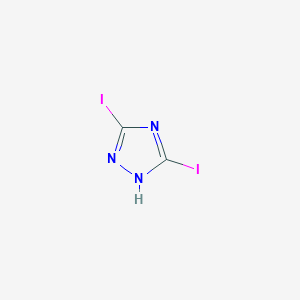
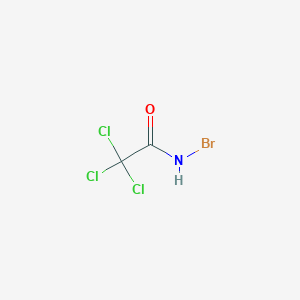
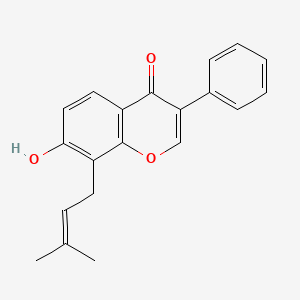
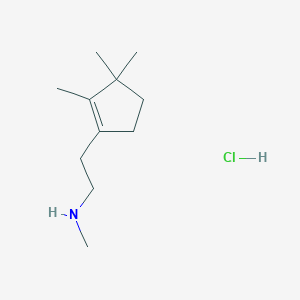
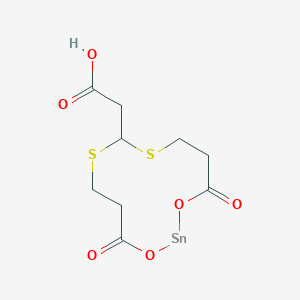
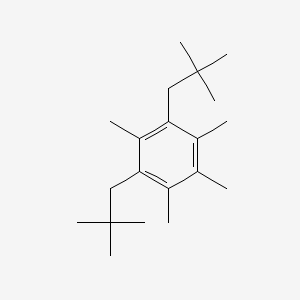
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
